Cas no 1247484-19-0 ((1-cyclopropylethyl)[(oxan-4-yl)methyl]amine)
![(1-cyclopropylethyl)[(oxan-4-yl)methyl]amine structure](https://ja.kuujia.com/scimg/cas/1247484-19-0x500.png)
(1-cyclopropylethyl)[(oxan-4-yl)methyl]amine 化学的及び物理的性質
名前と識別子
-
- 2H-Pyran-4-methanamine, N-(1-cyclopropylethyl)tetrahydro-
- (1-cyclopropylethyl)[(oxan-4-yl)methyl]amine
-
- インチ: 1S/C11H21NO/c1-9(11-2-3-11)12-8-10-4-6-13-7-5-10/h9-12H,2-8H2,1H3
- InChIKey: PYCKUGDODXASHD-UHFFFAOYSA-N
- ほほえんだ: C1OCCC(CNC(C2CC2)C)C1
じっけんとくせい
- 密度みつど: 0.976±0.06 g/cm3(Predicted)
- ふってん: 262.3±13.0 °C(Predicted)
- 酸性度係数(pKa): 10.57±0.20(Predicted)
(1-cyclopropylethyl)[(oxan-4-yl)methyl]amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C152831-500mg |
(1-cyclopropylethyl)[(oxan-4-yl)methyl]amine |
1247484-19-0 | 500mg |
$ 365.00 | 2022-06-06 | ||
Life Chemicals | F1967-9476-1g |
(1-cyclopropylethyl)[(oxan-4-yl)methyl]amine |
1247484-19-0 | 95%+ | 1g |
$580.0 | 2023-09-06 | |
Life Chemicals | F1967-9476-10g |
(1-cyclopropylethyl)[(oxan-4-yl)methyl]amine |
1247484-19-0 | 95%+ | 10g |
$2675.0 | 2023-09-06 | |
Life Chemicals | F1967-9476-0.25g |
(1-cyclopropylethyl)[(oxan-4-yl)methyl]amine |
1247484-19-0 | 95%+ | 0.25g |
$523.0 | 2023-09-06 | |
Life Chemicals | F1967-9476-0.5g |
(1-cyclopropylethyl)[(oxan-4-yl)methyl]amine |
1247484-19-0 | 95%+ | 0.5g |
$551.0 | 2023-09-06 | |
Life Chemicals | F1967-9476-5g |
(1-cyclopropylethyl)[(oxan-4-yl)methyl]amine |
1247484-19-0 | 95%+ | 5g |
$1909.0 | 2023-09-06 | |
TRC | C152831-100mg |
(1-cyclopropylethyl)[(oxan-4-yl)methyl]amine |
1247484-19-0 | 100mg |
$ 95.00 | 2022-06-06 | ||
TRC | C152831-1g |
(1-cyclopropylethyl)[(oxan-4-yl)methyl]amine |
1247484-19-0 | 1g |
$ 570.00 | 2022-06-06 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1624667-250mg |
1-Cyclopropyl-N-((tetrahydro-2H-pyran-4-yl)methyl)ethan-1-amine |
1247484-19-0 | 98% | 250mg |
¥8006.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1624667-1g |
1-Cyclopropyl-N-((tetrahydro-2H-pyran-4-yl)methyl)ethan-1-amine |
1247484-19-0 | 98% | 1g |
¥22587.00 | 2024-08-09 |
(1-cyclopropylethyl)[(oxan-4-yl)methyl]amine 関連文献
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
-
Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
(1-cyclopropylethyl)[(oxan-4-yl)methyl]amineに関する追加情報
Introduction to (1-cyclopropylethyl)[(oxan-4-yl)methyl]amine (CAS No. 1247484-19-0)
(1-cyclopropylethyl)[(oxan-4-yl)methyl]amine (CAS No. 1247484-19-0) is a versatile compound with significant potential in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has garnered considerable attention due to its potential applications in the development of novel therapeutic agents.
The chemical structure of (1-cyclopropylethyl)[(oxan-4-yl)methyl]amine consists of a cyclopropyl group attached to an ethyl chain, which is further connected to a tetrahydro-2H-pyran (oxan) ring via a methylamine linker. The cyclopropyl moiety imparts unique conformational constraints, while the oxan ring provides a flexible and hydrophilic scaffold, making this compound an attractive candidate for various biological studies.
Recent research has highlighted the importance of (1-cyclopropylethyl)[(oxan-4-yl)methyl]amine in the context of central nervous system (CNS) disorders. Studies have shown that this compound can modulate neurotransmitter systems, particularly those involving serotonin and dopamine. These findings suggest that (1-cyclopropylethyl)[(oxan-4-yl)methyl]amine may have therapeutic potential in treating conditions such as depression, anxiety, and neurodegenerative diseases.
In addition to its CNS applications, (1-cyclopropylethyl)[(oxan-4-yl)methyl]amine has also been explored for its anti-inflammatory properties. Preclinical studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, making it a promising candidate for the treatment of inflammatory disorders such as arthritis and inflammatory bowel disease.
The pharmacokinetic profile of (1-cyclopropylethyl)[(oxan-4-yl)methyl]amine has been extensively studied to understand its bioavailability and metabolic stability. Research indicates that this compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and a reasonable half-life, which are crucial for its development as a therapeutic agent.
To further enhance the therapeutic potential of (1-cyclopropylethyl)[(oxan-4-yl)methyl]amine, several analogs and derivatives have been synthesized and evaluated. These modifications aim to optimize the compound's potency, selectivity, and safety profile. For instance, substituting the cyclopropyl group with other cyclic or acyclic moieties has led to compounds with improved binding affinities to specific receptors.
The safety and toxicity profiles of (1-cyclopropylethyl)[(oxan-4-yl)methyl]amine have also been assessed in various preclinical models. Results from these studies indicate that the compound is generally well-tolerated at therapeutic doses, with minimal adverse effects observed. However, ongoing research is necessary to fully characterize its long-term safety and efficacy in human subjects.
In conclusion, (1-cyclopropylethyl)[(oxan-4-yl)methyl]amine (CAS No. 1247484-19-0) represents a promising lead compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive target for further development in medicinal chemistry and pharmaceutical research. Continued investigation into this compound's mechanisms of action and clinical potential is warranted to fully realize its therapeutic benefits.
1247484-19-0 ((1-cyclopropylethyl)[(oxan-4-yl)methyl]amine) 関連製品
- 1227564-44-4((6-Amino-3-bromopyridin-2-yl)methanol)
- 2171689-79-3(2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-hydroxyethyl)butanamidoacetic acid)
- 1287-17-8(Ferrocenecarboxamide)
- 2227852-11-9((2RS,3SR)-3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidooxolane-2-carboxylic acid)
- 21322-93-0(3-(fluorosulfonyl)-4-methylbenzoic acid)
- 1428234-37-0(spiro[cyclopropane-1,6'-pyrazolo[5,1-b][1,3]oxazine]-2'-carboxylic acid)
- 210107-26-9(2-{4-(trifluoromethyl)phenylmethoxy}ethan-1-ol)
- 105602-27-5(N-1-(4-Aminophenyl)-3-methyl-1H-pyrazol-5-ylacetamide)
- 1174068-98-4(2-Formyl-5,6-dihydro-8H-imidazo1,2-apyrazine-7-carboxylic Acid tert-Butyl Ester)
- 1506260-38-3(1-(2-Oxo-2-thiomorpholinoethyl)-1H-1,2,3-triazole-4-carboxylic acid)




